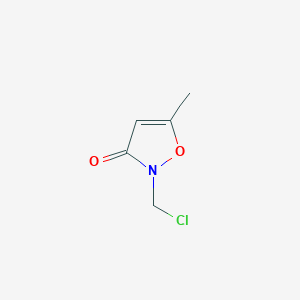

3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl-

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-methyl-1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO2/c1-4-2-5(8)7(3-6)9-4/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVDUEBKNOYSAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10605580 | |

| Record name | 2-(Chloromethyl)-5-methyl-1,2-oxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69513-43-5 | |

| Record name | 2-(Chloromethyl)-5-methyl-1,2-oxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Hydrazone Intermediates (Patent CN107721941B)

A notable preparation method for related 5-methyl isoxazole derivatives involves a three-step process:

Step 1: Formation of acetyl acetonitrile by reacting acetonitrile with ethyl acetate in the presence of a metal base (NaH, n-BuLi, or LDA). This generates a nucleophilic intermediate that reacts with the ester to form acetyl acetonitrile.

Step 2: Reflux of acetyl acetonitrile with p-toluenesulfonyl hydrazide in an alcohol solvent (methanol or ethanol) to form a hydrazone intermediate. This step yields a white crystalline solid with high purity (HPLC purity ~99%) and good yield (~88%).

Step 3: Ring-closure reaction of the hydrazone with hydroxylamine hydrochloride under alkaline conditions (potassium carbonate in solvents like 2-methyltetrahydrofuran) at elevated temperature (80 °C) to form the isoxazole ring. The reaction mixture is then acidified and basified to isolate the 3-amino-5-methyl isoxazole product with high purity (HPLC ~98.7%) and good yield (~78%).

Although this patent focuses on 3-amino-5-methyl isoxazole, the methodology provides a framework for synthesizing methyl-substituted isoxazoles, which can be adapted for chloromethyl derivatives by modifying the substituents or subsequent functionalization steps.

Halogenated Oxime Cycloaddition and Nucleophilic Substitution (PMC Article on Fluoroalkyl Isoxazoles)

A comprehensive study on isoxazole derivatives with halogen substituents, including chloromethyl groups, describes:

The use of halogenoximes and alkenes or alkynes in metal-free [3+2] cycloaddition reactions to form 3,5-disubstituted isoxazoles regioselectively.

Subsequent nucleophilic substitution on 5-bromomethyl or 5-chloromethyl isoxazoles to introduce various functional groups.

The preparation of chloromethyl-substituted isoxazoles is achieved by reacting chloroximes with appropriate alkene substrates in the presence of bases like sodium bicarbonate in ethyl acetate, followed by purification steps including distillation or chromatography.

The reactions have been scaled up to over 100 g with yields ranging from 40% to 95%, demonstrating robustness and scalability.

Structural confirmation by single-crystal X-ray diffraction supports the regioselectivity and substitution pattern of the products.

Oxidation and Cyclization of Hydroxylaminoalkyl Intermediates (ACS Omega)

Another approach involves:

Preparation of hydroxylaminoalkyl furans from 2-methylfuran via ring-opening of epichlorohydrin and installation of hydroxylamino groups.

Oxidation of these intermediates to α,β-unsaturated diketones using N-bromosuccinimide (NBS).

Cyclization in the presence of catalytic p-toluenesulfonic acid (p-TSA) to form isoxazoline or isoxazolone rings bearing chloromethyl substituents.

This method allows asymmetric synthesis and functionalization of 3,5-disubstituted isoxazolines with good yields and potential for further chemical transformations.

Comparative Summary of Preparation Methods

Research Findings and Notes

The nucleophilic substitution at the chloromethyl site is a critical step for functionalization, and the choice of solvent and base affects the yield and regioselectivity significantly.

The metal-free cycloaddition approach avoids harsh conditions and toxic reagents, aligning with green chemistry principles.

The hydrazone-mediated ring closure provides a high-purity route but involves toxic solvents like chloroform or carbon tetrachloride, which may limit pharmaceutical applications unless properly managed.

Scale-up experiments demonstrate that these synthetic routes can be adapted for industrial production, with yields maintained at a high level.

Structural analysis via X-ray crystallography confirms the substitution pattern and integrity of the isoxazolone ring in the final compounds.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

Cyclization Reactions: The isoxazolone ring can undergo cyclization reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

Synthesis of 3(2H)-Isoxazolone Derivatives

The synthesis of isoxazolone derivatives often involves the reaction of hydroxylamine with aldehydes or ketones. For instance, propylamine-functionalized cellulose has been utilized as a catalyst for synthesizing 3,4-disubstituted isoxazol-5(4H)-one derivatives through a three-component reaction involving hydroxylamine hydrochloride and various aryl or heteroaryl aldehydes . This method allows for the formation of diverse isoxazolone compounds with varying substituents that can be tailored for specific applications.

Biological Activities

The biological activities of isoxazolone derivatives are diverse, encompassing pharmacological and agrochemical applications:

-

Pharmacological Applications : Research indicates that isoxazole compounds exhibit a range of pharmacological activities, including:

- Antimicrobial Properties : Isoxazolones have been evaluated for their antibacterial and antifungal properties.

- Anticancer Activity : Some derivatives show promise as anticancer agents, targeting specific cancer cell lines.

- Anti-inflammatory Effects : Certain isoxazole compounds have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .

-

Agrochemical Applications : Isoxazolones are also explored for their potential as agrochemicals:

- Insecticidal Activity : A study reported the preparation of a library of isoxazole derivatives that were evaluated for insecticidal activity, highlighting their potential in pest control .

- Herbicidal and Fungicidal Properties : These compounds are being investigated for their efficacy against various agricultural pests and pathogens .

Case Study 1: Insecticidal Activity

A collection of ninety-one 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides was synthesized from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate. These compounds were tested for insecticidal activity, revealing promising results that could lead to new insecticides . The study emphasized the importance of structural diversity in enhancing biological activity.

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant properties of isoxazole derivatives. Compounds were tested using two models: the nematode C. elegans (in vivo) and human primary fibroblasts (in vitro). Among the tested derivatives, certain isoxazoles exhibited superior antioxidant capabilities compared to traditional antioxidants like quercetin . This research underscores the potential health benefits of isoxazolone compounds.

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods

Mechanism of Action

The mechanism by which 3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazolone Derivatives

3-Methylisoxazol-5-amine

- Structure : Features an amine group (-NH₂) at position 5 and a methyl group at position 3.

- Key Differences: The absence of a chloromethyl group reduces electrophilic reactivity.

3(2H)-Isoxazolone, 4-chloro-5-methyl-2-(1,2,2,2-tetrachloroethyl)-

- Structure : Contains a tetrachloroethyl group at position 2 and chlorine at position 4.

- Key Differences :

3-Phenyl-5(4H)-isoxazolone

- Structure : Substituted with a phenyl group at position 3.

- Key Differences: The aromatic phenyl group introduces π-π stacking interactions, altering solubility and crystallization behavior.

Heterocyclic Analogs: Isoxazolone vs. Isothiazolone

5-Chloro-2-methyl-3(2H)-isothiazolone

- Structure : Replaces the oxygen atom in the isoxazolone ring with sulfur, forming an isothiazolone core.

- Molecular Formula: C₄H₄ClNOS

- Molecular Weight : 149.60 g/mol

- CAS Registry Number : 26172-55-4 .

Key Insights :

- The sulfur atom in isothiazolones increases oxidative stability and broadens antimicrobial activity, making them prevalent in industrial preservatives (e.g., CMIT/MIT mixtures in coatings) .

- Isoxazolones, with oxygen-based rings, are more common in drug discovery due to their tunable electronic properties .

Halogenated Derivatives

Epichlorohydrin (2-(Chloromethyl)oxirane)

- Structure : An epoxide with a chloromethyl side chain.

- Key Differences :

- Lacks the heterocyclic ring but shares a reactive chloromethyl group.

- Applications: Crosslinking agent in resins and polymers .

Biological Activity

3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and applications in drug development.

The compound features a chloromethyl group that can engage in various chemical reactions, making it a versatile building block for synthesizing more complex molecules. Its isoxazolone ring structure allows for diverse interactions with biological targets, including enzymes and receptors.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of isoxazolone derivatives. For instance, derivatives of 3(2H)-Isoxazolone have shown promising antiproliferative activity against human prostate cancer cell lines. In particular, one derivative demonstrated an IC50 value of 33 nM against the enzyme 5α-reductase, which is crucial in androgen signaling pathways associated with prostate cancer progression .

Enzyme Inhibition

Isoxazolones have been investigated for their ability to inhibit key enzymes involved in various metabolic processes. Notably, certain derivatives have displayed non-competitive inhibition of human microsomal 17β-hydroxylase/C17,20-lyase with an IC50 value of 59 nM . This inhibition suggests potential applications in treating conditions like hormone-dependent cancers.

Neuroprotective Effects

Some studies indicate that isoxazolones may also exhibit neuroprotective effects. Compounds derived from this scaffold have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. For example, a related compound demonstrated an AChE inhibition IC50 of 0.09 μM . This suggests that modifications to the chloromethyl group could enhance selectivity and potency against AChE.

The mechanisms through which 3(2H)-Isoxazolone exerts its biological effects are multifaceted:

- Enzyme Interaction : The chloromethyl group can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with target enzymes.

- Receptor Modulation : Isoxazolones may act as receptor modulators, influencing signaling pathways related to cell proliferation and survival.

- Radical Coupling : Photoredox-catalyzed reactions involving isoxazolones can lead to the formation of biologically active radical species .

Case Studies

Applications in Drug Development

The unique properties of 3(2H)-Isoxazolone make it a valuable candidate for drug development:

- Medicinal Chemistry : Its ability to serve as a building block for synthesizing drugs targeting cancer and neurodegenerative diseases.

- Pharmaceutical Industry : Potential applications in developing specialty chemicals and materials that require specific biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(chloromethyl)-5-methyl-3(2H)-isoxazolone, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves cyclization of intermediates derived from chlorinated precursors. For example, a production method using o-chlorobenzaldehyde and hydroxylamine hydrochloride under alkaline conditions generates an oxime intermediate, followed by chlorination and ring closure with ethyl acetoacetate . Key variables include:

- Temperature : Maintain 60–80°C during oxime formation to prevent side reactions.

- Solvent : Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.

- Catalysts : Alkaline conditions (e.g., NaOH) facilitate deprotonation and cyclization.

- Optimization : Conduct fractional factorial experiments to evaluate the impact of time, temperature, and stoichiometry on yield and purity.

Q. Which analytical techniques are most effective for structural confirmation of 2-(chloromethyl)-5-methyl-3(2H)-isoxazolone?

- Spectroscopic Characterization :

- NMR : Use - and -NMR to confirm the chloromethyl (–CHCl) and isoxazolone ring protons (e.g., δ 4.8–5.2 ppm for –CHCl) .

- FT-IR : Look for carbonyl (C=O) stretching at ~1700 cm and C–Cl vibrations at 600–800 cm.

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion ([M+H]) and fragmentation patterns.

Q. How should researchers assess the compound’s stability under laboratory storage conditions?

- Guidelines :

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the chloromethyl group .

- Light Sensitivity : Protect from UV exposure using amber glassware.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products.

Advanced Research Questions

Q. What mechanistic insights explain the cyclization step in synthesizing chloromethyl-substituted isoxazolones?

- Proposed Mechanism : The cyclization likely proceeds via nucleophilic attack of the oxime oxygen on the α-carbon of the acetylacetone derivative, followed by dehydration. Chlorination with PCl introduces the chloromethyl group via electrophilic substitution . Computational studies (DFT) can model transition states and identify rate-limiting steps.

Q. How should discrepancies between theoretical and experimental spectroscopic data be addressed?

- Resolution Strategies :

- NMR Assignments : Compare experimental -NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).

- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .

- Dynamic Effects : Consider tautomerism or solvent interactions that may cause deviations in spectral data.

Q. What methodologies are appropriate for evaluating biological interactions, such as antimicrobial activity?

- Experimental Design :

- In Vitro Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Target Identification : Perform molecular docking studies with bacterial enzymes (e.g., dihydrofolate reductase) to predict binding modes .

- Cytotoxicity : Assess mammalian cell viability (e.g., MTT assay) to gauge selectivity.

Safety and Handling Considerations

Q. What protective measures are critical when handling 2-(chloromethyl)-5-methyl-3(2H)-isoxazolone?

- PPE Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.